molecular formula C10H7NO B1332841 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile CAS No. 60899-34-5

1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile

Cat. No.: B1332841
CAS No.: 60899-34-5
M. Wt: 157.17 g/mol
InChI Key: SCTBWJINDJVNDM-UHFFFAOYSA-N
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Description

Chemical Identity: 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile (CAS 60899-34-5) is a bicyclic aromatic compound with a ketone group at position 1 and a nitrile substituent at position 3. Its molecular formula is C₁₀H₇NO, and it has a molecular weight of 157.17 g/mol . Commercial samples typically exhibit ≥97% purity and are stored at room temperature under inert conditions .

Preparation Methods

The synthesis of 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile generally involves multi-step sequences starting from substituted benzyl derivatives or benzaldehydes, followed by condensation with malonate esters, hydrolysis, decarboxylation, Friedel-Crafts acylation, and cyanide introduction. The main synthetic strategies can be grouped into three classical approaches:

Method No. Starting Material Key Steps Reference(s)
1 2-Cyanobenzyl bromide Condensation with diethyl malonate, NaOH hydrolysis, high-temp decarboxylation, Friedel-Crafts acylation, cyanide reaction with CuCN or Zn(CN)2 Journal of Organic Chemistry (1984, 1987), CN111704559A
2 2-Bromobenzyl bromide Similar to Method 1 but under ice-water bath and 60% sodium hydride conditions Organic Letters (2013), CN111704559A
3 2-Bromobenzaldehyde Condensation with diethyl malonate under PhCOOH/Piperidine/PhMe or AcOH/Benzene reflux, NaBH4 reduction, NaOH hydrolysis, decarboxylation, Friedel-Crafts acylation, cyanide reaction Journal of Organic Chemistry (2015), Chemistry-A European Journal (2015), WO2015066515, CN111704559A

Detailed Synthetic Route Description

Condensation with Diethyl Malonate

  • The initial step involves the condensation of 2-cyanobenzyl bromide or 2-bromobenzyl bromide/aldehyde with diethyl malonate.
  • This reaction is typically performed under reflux conditions in ethanol or benzene, sometimes catalyzed by bases such as sodium ethoxide or piperidine.
  • The condensation forms a malonate-substituted intermediate, which is crucial for subsequent cyclization.

Hydrolysis and Decarboxylation

  • The malonate ester intermediate undergoes hydrolysis using sodium hydroxide solution.
  • Following hydrolysis, thermal decarboxylation is carried out at elevated temperatures (~165 °C) to remove carboxyl groups, facilitating ring closure.
  • This step is critical for forming the indanone ring system.

Friedel-Crafts Acylation

  • The decarboxylated intermediate is subjected to Friedel-Crafts acylation, often using aluminum chloride (AlCl3) as a Lewis acid catalyst.
  • This step promotes intramolecular cyclization to form the 1-oxo-2,3-dihydro-1H-indene core.
  • Reaction conditions typically involve heating at around 140 °C for 2 hours.

Introduction of the Nitrile Group

  • The final step involves the reaction of the acylated intermediate with cuprous cyanide (CuCN) or zinc cyanide (Zn(CN)2) to introduce the nitrile (-CN) group at the 4-position.
  • This cyanation step completes the synthesis of this compound.

Alternative Cyclization Route via 3-(2-Cyanophenyl)propanoic Acid

  • Another synthetic approach involves cyclization of 3-(2-cyanophenyl)propanoic acid using aluminum chloride and sodium chloride at 140 °C.
  • After reaction completion, workup with water, ethyl acetate, and sodium hydroxide aqueous solution yields 4-cyano-1-indanone with high purity (99%) and a yield of 73.56%.

Summary Table of Key Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Condensation 2-Cyanobenzyl bromide + diethyl malonate + NaOEt/EtOH or Piperidine/PhMe Reflux (~78-110) 2-6 h High Base-catalyzed, forms malonate intermediate
Hydrolysis NaOH aqueous solution Ambient to 100 1-3 h Quantitative Converts ester to acid
Decarboxylation Thermal heating 165 1-2 h High Removes carboxyl groups
Friedel-Crafts Acylation AlCl3, NaCl 140 2 h High Intramolecular cyclization
Cyanation CuCN or Zn(CN)2 Reflux 2-4 h Moderate to High Introduces nitrile group
Alternative Cyclization AlCl3, NaCl on 3-(2-cyanophenyl)propanoic acid 140 2 h 73.56 Direct cyclization route

Research Findings and Notes

  • The methods described avoid the use of free cyanide salts in early steps, reducing environmental hazards.
  • Yields are generally high, with reported values above 70% for key steps.
  • The choice of starting material influences reaction conditions and purification strategies.
  • Purification is typically achieved by recrystallization or chromatographic techniques to ensure high purity (>99%).
  • The synthetic routes have been validated by multiple independent studies and patents, confirming their reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or esters.

Scientific Research Applications

Chemistry

1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile serves as a versatile reagent in organic synthesis. It is employed in the preparation of various complex organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical reactions makes it a valuable building block in synthetic chemistry.

Table 1: Chemical Reactions Involving this compound

Reaction TypeProductsConditions/Agents Used
OxidationCarboxylic acids or ketonesOxidizing agents like KMnO4
ReductionAlcoholsReducing agents such as NaBH4
SubstitutionAmides or estersNucleophiles under basic conditions

Biology

Research indicates that this compound exhibits potential biological activities. Notably, it has been studied for its anticonvulsant properties through its action on the AMPA receptor, which is involved in glutamatergic signaling pathways. This interaction suggests its potential use in treating neurological disorders.

Mechanism of Action:

  • Target: AMPA receptor
  • Mode of Action: Acts as an antagonist
  • Result: Anticonvulsant activity

Medicine

The compound is under investigation for its therapeutic potential in treating various neurological conditions. Its unique structural features may allow it to interact with specific biological targets effectively.

Industry

In industrial applications, this compound is utilized in the production of fine chemicals and as an intermediate in synthesizing more complex molecules. Its role in developing new materials further highlights its significance in chemical manufacturing processes.

Case Study 1: Anticonvulsant Properties

A study evaluated the efficacy of this compound as an anticonvulsant agent. The compound was tested on animal models exhibiting seizure-like activity. Results demonstrated a significant reduction in seizure frequency and duration when administered at specific dosages, indicating its potential as a therapeutic agent for epilepsy.

Case Study 2: Organic Synthesis Applications

In another research project focused on synthetic methodologies, this compound was used to synthesize novel derivatives with enhanced biological activities. The study explored various reaction conditions to optimize yields and purity, demonstrating the compound's versatility as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the inhibition of AMPA receptors, which are involved in excitatory neurotransmission in the brain. This inhibition can reduce neuronal excitability and prevent seizures .

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Derivatives

Compound Name CAS Number Molecular Formula Key Features Applications/Findings
1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile 25724-79-2 C₁₀H₇NO Structural isomer with nitrile at position 5 instead of 4. Limited pharmacological data; primarily used in material science research .
1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile 42382-92-3 C₁₀H₅NO₂ Additional keto group at position 3; enhanced electron-withdrawing effects. Potential use in organic electronics due to extended π-conjugation .
1-Oxoindane-4-carboxylic acid 56461-20-2 C₁₀H₈O₃ Carboxylic acid substituent at position 4; improved water solubility. Explored as a building block for metal-organic frameworks (MOFs) .

Key Observations :

  • Positional isomerism (e.g., nitrile at position 4 vs. 5) significantly alters electronic properties and reactivity. For instance, 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile is more reactive toward nucleophilic addition due to the proximity of the electron-deficient nitrile and ketone groups .
  • Functional group substitution (e.g., carboxylic acid vs. nitrile) modifies solubility and intermolecular interactions, influencing applications in drug design or materials science .

Functional Group Analogs: Bioactive Derivatives

Compound Name (Example) Structural Modification Biological Activity/Findings Synthesis Method
(R)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile Ketone → amine substitution. Intermediate for Rasagiline; 100% enantiomeric purity achieved via enzymatic transamination . Biocatalytic synthesis using transaminase enzyme (40°C, 96 hours) .
(E)-2-(2,4-Dihydroxybenzylidene)-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile Benzylidene group addition. Potent tyrosine kinase inhibitor (IC₅₀ < 1 µM) with improved binding affinity . Condensation of this compound with 2,4-dihydroxybenzaldehyde .
(E)-2-(2,4-Dimethoxybenzylidene)-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile Methoxy-substituted benzylidene. Reduced kinase inhibition compared to dihydroxy analog; highlights role of polar groups . Similar condensation method with 2,4-dimethoxybenzaldehyde .

Key Observations :

  • Amine Derivatives : Enzymatic routes outperform traditional chemical synthesis in yield and enantioselectivity. For example, transaminase-mediated synthesis achieves 100% chiral purity vs. multi-step chemical resolution .
  • Benzylidene Derivatives : Electron-donating groups (e.g., -OH) enhance bioactivity. The dihydroxy analog (1g) shows superior kinase inhibition over the dimethoxy variant (3g), emphasizing the importance of hydrogen bonding in target binding .

Comparative Physicochemical Properties

Property This compound 1-Oxoindane-5-carbonitrile 1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile
Molecular Weight (g/mol) 157.17 157.17 175.15
Melting Point Not reported Not reported 215–217°C (decomposes)
Solubility Soluble in DMSO, ethanol Similar to 4-CN isomer Poor in water; soluble in DMF
Synthetic Accessibility High (commercially available) Moderate Low (requires specialized reagents)

Biological Activity

1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile (CAS No. 60899-34-5) is an organic compound notable for its unique structure, which includes a nitrile group and a ketone group on the indene ring. Its molecular formula is C10H7NO, and it has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The primary mechanism of action for this compound involves its interaction with the AMPA receptor , where it acts as an antagonist . This interaction influences the glutamatergic signaling pathway , leading to significant biological effects such as anticonvulsant activity. The antagonistic properties are crucial for potential therapeutic applications in neurological disorders.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticonvulsant Properties : The compound's action on AMPA receptors suggests potential use in treating epilepsy and other seizure disorders.
  • Antimicrobial Activity : Preliminary studies have shown that modifications of the compound can lead to enhanced antimicrobial properties.
  • Anticancer Potential : There is ongoing research into the anticancer effects of derivatives of this compound, particularly in inhibiting tyrosinase activity in melanoma cells, which is vital for melanin biosynthesis .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticonvulsant Efficacy : In a controlled study, the compound demonstrated significant anticonvulsant effects in animal models, suggesting its potential as a therapeutic agent for epilepsy. The study highlighted its ability to reduce seizure frequency and severity compared to control groups.
  • Tyrosinase Inhibition : A series of derivatives were synthesized to evaluate their inhibitory effects on tyrosinase, an enzyme critical in melanin production. Compounds derived from this compound showed IC50 values ranging from 0.14 µM to 0.89 µM, indicating potent inhibition compared to parent compounds .
  • Chemical Synthesis and Modifications : Various synthetic pathways have been developed to enhance the biological activity of this compound. For instance, modifications leading to the formation of carbamate derivatives have shown improved biological profiles, particularly in terms of enzyme inhibition .

Comparative Biological Activity Table

Biological ActivityIC50 Value (µM)Reference
Tyrosinase Inhibition0.14 - 0.89
Anticonvulsant ActivityNot quantified
Antimicrobial ActivityVaries by derivative

Q & A

Q. What are the standard synthetic routes for 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile, and how can purification be optimized?

Basic
The compound is commonly synthesized via reduction of 1-oxo derivatives. For example, NaBH₄ in ethanol at 0°C reduces this compound to its hydroxy analog with 80% yield, using silica gel as a catalyst . Purification typically involves column chromatography with hexane/EtOAc (5:5), validated by ¹H NMR (e.g., δ 7.62–1.99 ppm) . For derivatives like (E)-2-(2,4-dihydroxybenzylidene) analogs, condensation reactions under reflux with acetic acid as a catalyst yield products purified via recrystallization .

Q. How is structural characterization of this compound and its derivatives performed?

Basic
Multinuclear NMR (¹H, ¹³C) is critical for confirming regiochemistry and substituent effects. For instance, ¹H NMR of (E)-2-(2,4-dihydroxybenzylidene) derivatives shows distinct aromatic proton splitting (δ 8.23–6.38 ppm) and olefinic coupling (J = 1.7 Hz) . HRMS (e.g., m/z 276.06584 for C₁₇H₁₀NO₃⁻) validates molecular formulas . X-ray crystallography (e.g., C–H⋯O hydrogen bonding in 3-oxo-2,3-dihydro-1H-inden-4-yl acetate) confirms planar indanone units and crystal packing .

Q. What challenges arise in resolving stereochemistry during the synthesis of chiral derivatives?

Advanced
Chiral centers introduced via allylation or asymmetric reduction require enantiomeric excess (ee) validation. For example, (S)-2-(2-methylallyl)-1-oxo-2,3-dihydro-1H-indene-2-carbonitrile achieved 85% ee using chiral HPLC (Chiralcel IA column, hexane/iPrOH 95:5) . Discrepancies in optical purity may stem from competing reaction pathways or racemization during workup. Methodological adjustments, such as low-temperature quenching or chiral auxiliary use, can mitigate these issues .

Q. How does X-ray crystallography elucidate intermolecular interactions in indanone derivatives?

Advanced
X-ray studies reveal non-classical hydrogen bonds (e.g., C–H⋯O) that stabilize crystal lattices. In 3-oxo-2,3-dihydro-1H-inden-4-yl acetate, these interactions form C(6) chains along the [010] axis, with an R factor of 0.087 . Such data guide co-crystal design for solubility enhancement or polymorph control in drug development.

Q. What computational methods are used to predict the reactivity of this compound in electrophilic substitutions?

Advanced
Density Functional Theory (DFT) calculations using InChI-derived molecular descriptors (e.g., InChI=1S/C10H5NO2) model electron-density distributions at the nitrile and ketone groups . Fukui indices identify C-5 as the most nucleophilic site, aligning with experimental observations of regioselective benzylidene condensations .

Q. How can contradictory NMR data in substituted derivatives be resolved?

Advanced
Substituent electronic effects may shift proton resonances unpredictably. For example, methoxy groups in (E)-2-(2,4-dimethoxybenzylidene) derivatives deshield adjacent protons (δ 6.63–6.50 ppm) compared to hydroxy analogs (δ 6.48–6.38 ppm) . Solvent polarity (CDCl₃ vs. DMSO-d₆) and hydrogen bonding must be controlled during analysis. 2D NMR (COSY, NOESY) can clarify through-space couplings.

Q. What is the role of this compound as a synthetic intermediate?

Basic
The compound serves as a precursor for bioactive molecules. For example, NaBH₄ reduction yields 1-hydroxy analogs for S1P1 receptor agonists , while Knoevenagel condensations generate tyrosine kinase inhibitors . Its nitrile group enables further functionalization via nucleophilic additions or cyclizations .

Q. How are reaction conditions optimized for scaling up derivatives without compromising yield?

Advanced
Continuous flow reactors and green solvents (e.g., ethanol, water) improve scalability and sustainability . Catalytic silica gel in NaBH₄ reductions enhances reproducibility , while microwave-assisted synthesis reduces reaction times for benzylidene derivatives . DOE (Design of Experiments) models identify critical parameters (temperature, stoichiometry) to maximize yield and minimize byproducts.

Properties

IUPAC Name

1-oxo-2,3-dihydroindene-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c11-6-7-2-1-3-9-8(7)4-5-10(9)12/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTBWJINDJVNDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC(=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372844
Record name 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60899-34-5
Record name 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60899-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile
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Record name 1-Oxo-2,3-Dihydro-1H-Indene-4-Carbonitrile
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Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2,3-dihydro-1H-inden-1-one (1.00 g, 4.74 mmol) in 5 mL of DMF was added Zn(CN)2 (556 mg, 4.74 mmol) and Pd(PPh3)4 (77 mg, 0.14 mmol), and the reaction mixture was stirred under microwave irradiation for 1 h at 165° C. The solvent was removed in vacuum to afford the crude compound, which was purified via column chromatography to afford 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
556 mg
Type
catalyst
Reaction Step One
Quantity
77 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile
1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile
1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile
1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile
1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile
1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile

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